N'-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide is an organic compound with the molecular formula C18H16N2OS. This compound is known for its unique structure, which includes a naphthyl group and a thienyl group connected through an acetohydrazide linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 2-naphthylacetohydrazide and 2-thiophenecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthyl or thienyl groups.
Reduction: Reduced forms of the hydrazide linkage.
Substitution: Substituted hydrazide derivatives.
Scientific Research Applications
N’-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(1-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide
- N’-[(E)-1-(2-naphthyl)ethylidene]-2-thiophenecarbohydrazide
- 2-(1-naphthyl)-N’-[(E)-1-(4-pyridinyl)ethylidene]acetohydrazide
Uniqueness
N’-[(E)-1-(2-naphthyl)ethylidene]-2-(2-thienyl)acetohydrazide is unique due to its specific combination of naphthyl and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16N2OS |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[(E)-1-naphthalen-2-ylethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C18H16N2OS/c1-13(19-20-18(21)12-17-7-4-10-22-17)15-9-8-14-5-2-3-6-16(14)11-15/h2-11H,12H2,1H3,(H,20,21)/b19-13+ |
InChI Key |
URSUFAVNOCRCLT-CPNJWEJPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CS1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.